5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine
Overview
Description
3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with an ethylsulfinyl group and an amine group
Mechanism of Action
Target of Action
It’s worth noting that triazole-containing compounds are known to be effective antifungal agents, generally inhibiting ergosterol in the membrane .
Mode of Action
It’s known that triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
It’s known that triazole compounds can affect a variety of biochemical pathways, particularly those involving the production of reactive oxygen species .
Result of Action
It’s known that triazole compounds can have a variety of effects, including antifungal, antibacterial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group can be introduced via a sulfoxidation reaction using ethyl sulfide and an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding ethyl-substituted triazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine.
Reduction: 3-Ethyl-1H-1,2,4-triazol-5-amine.
Substitution: Various N-substituted triazole derivatives.
Scientific Research Applications
3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be explored for its potential as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
3-(Ethylthio)-1H-1,2,4-triazol-5-amine: Similar structure but with a thioether group instead of a sulfinyl group.
3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-ethylsulfinyl-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c1-2-10(9)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFVNJFQAMZSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.